REACTION_CXSMILES
|
[CH:1]([Br:4])(Br)[Br:2].[N:5]1([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:9][CH:8]=[CH:7][CH2:6]1>ClCCl.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[CH2:13]([O:12][C:10]([N:5]1[CH2:9][CH:8]2[CH:7]([C:1]2([Br:4])[Br:2])[CH2:6]1)=[O:11])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.94 mL
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
1.77 mL
|
Type
|
reactant
|
Smiles
|
N1(CC=CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.055 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The black solution was stirred for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase washed with satd NH4Cl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (0-20% ethyl acetate-hexane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC2C(C2C1)(Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |